molecular formula C22H18N6O3S2 B2477425 N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 847402-15-7

N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B2477425
CAS No.: 847402-15-7
M. Wt: 478.55
InChI Key: LLDHDTJSUQKTFU-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features multiple functional groups, including oxazole, benzothiazole, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions The process may start with the preparation of the oxazole and triazole intermediates, followed by their coupling with the benzothiazole derivative

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole and triazole rings can be reduced under specific conditions.

    Substitution: The benzothiazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution on the benzothiazole ring could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new medications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other multi-functional organic molecules with oxazole, benzothiazole, and triazole rings. Examples include:

  • N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide analogs with different substituents on the rings.
  • Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3S2/c1-14-11-18(26-31-14)23-20(29)13-32-21-25-24-19(28(21)15-7-3-2-4-8-15)12-27-16-9-5-6-10-17(16)33-22(27)30/h2-11H,12-13H2,1H3,(H,23,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDHDTJSUQKTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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